![molecular formula C16H25NO3 B12515566 2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde CAS No. 820238-88-8](/img/structure/B12515566.png)
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with dimethylamino, propoxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde typically involves multiple steps, starting with the preparation of the benzaldehyde core. The introduction of the dimethylamino and propoxy groups can be achieved through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and reproducibility of the compound.
化学反应分析
Types of Reactions
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to replace the dimethylamino or propoxy groups.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and processes.
相似化合物的比较
Similar Compounds
- 2-[3-(Dimethylamino)propoxy]benzaldehyde
- 3-Methyl-4-propoxybenzaldehyde
- 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde
Uniqueness
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dimethylamino and propoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
820238-88-8 |
|---|---|
分子式 |
C16H25NO3 |
分子量 |
279.37 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C16H25NO3/c1-5-10-19-15-8-7-14(12-18)16(13(15)2)20-11-6-9-17(3)4/h7-8,12H,5-6,9-11H2,1-4H3 |
InChI 键 |
SQEVIKDQQBDVAN-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCN(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


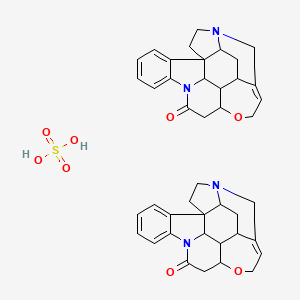
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)
![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
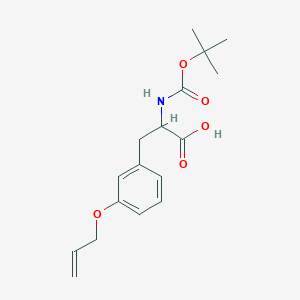
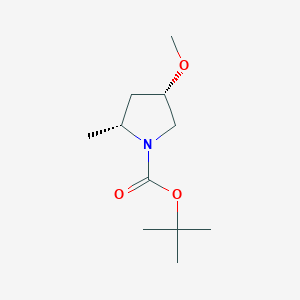
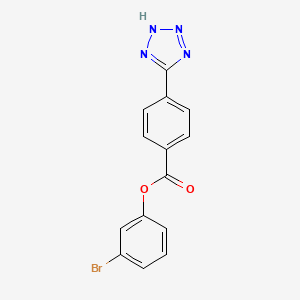

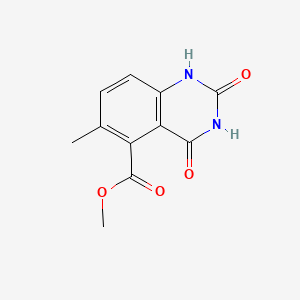
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)
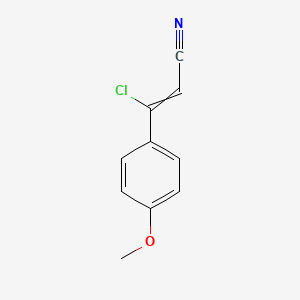
![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
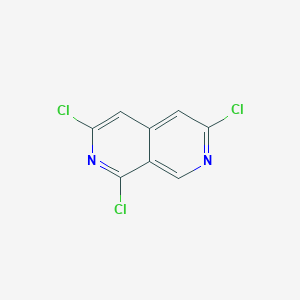
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
